

CAS number and IUPAC name for 3-Amino-3-cyclohexylpropanoic acid

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Compound of Interest

Compound Name: 3-Amino-3-cyclohexylpropanoic acid

Cat. No.: B041366

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In-Depth Technical Guide: 3-Amino-3-cyclohexylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Amino-3-cyclohexylpropanoic acid**, a non-proteinogenic β -amino acid of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and potential biological activities, with a focus on its relevance to researchers in the pharmaceutical sciences.

Chemical Identity and Nomenclature

3-Amino-3-cyclohexylpropanoic acid is a β -amino acid characterized by a cyclohexyl group attached to the β -carbon. This structural feature imparts increased lipophilicity and conformational rigidity compared to its linear analogues, making it a valuable building block in the design of peptidomimetics and other bioactive molecules. The presence of a chiral center at the β -carbon results in two enantiomers, (3R)- and (3S)-**3-Amino-3-cyclohexylpropanoic acid**.

The IUPAC name for the compound is **3-amino-3-cyclohexylpropanoic acid**. Depending on the stereochemistry, it is referred to as (3R)-**3-amino-3-cyclohexylpropanoic acid** or (3S)-**3-**

amino-3-cyclohexylpropanoic acid. Various CAS numbers have been assigned to the racemic mixture, its individual enantiomers, and their salt or protected forms.

Table 1: CAS Numbers and IUPAC Names

Compound	CAS Number	IUPAC Name
3-Amino-3-cyclohexylpropanoic acid (racemic)	129042-71-3	3-Amino-3-cyclohexylpropanoic acid
(3R)-3-Amino-3-cyclohexylpropanoic acid hydrochloride	219310-11-9	(3R)-3-Amino-3-cyclohexylpropanoic acid hydrochloride
(3S)-3-Amino-3-cyclohexylpropanoic acid	9183-14-1	(3S)-3-Amino-3-cyclohexylpropanoic acid
3-(Boc-Amino)-3-cyclohexylpropanoic acid	458529-74-3	3-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanoic acid

Physicochemical Properties

The physicochemical properties of **3-Amino-3-cyclohexylpropanoic acid** are influenced by its alicyclic side chain. While experimental data for the specific compound is limited in publicly available literature, properties can be inferred from related structures such as 3-cyclohexylpropanoic acid. The presence of the amino group will significantly impact properties like pKa and solubility compared to its non-aminated counterpart.

Table 2: Physicochemical Data of **3-Amino-3-cyclohexylpropanoic Acid** and Related Compounds

Property	3-Amino-3-cyclohexylpropanoic acid (Predicted/Inferred)	3-Cyclohexylpropanoic acid (Experimental)[1]
Molecular Formula	C ₉ H ₁₇ NO ₂	C ₉ H ₁₆ O ₂
Molecular Weight	171.24 g/mol	156.22 g/mol
Melting Point	Not available	14-17 °C
Boiling Point	Not available	275.7 °C
Density	Not available	0.998 g/mL
Solubility	Expected to be soluble in water and polar organic solvents.	Soluble in water (10 g/L).[2]
pKa (acidic)	~4-5	~4.8
pKa (basic)	~9-10	N/A

Note: Some values are predicted based on the chemical structure and data from analogous compounds.

Experimental Protocols: Synthesis

The synthesis of **3-Amino-3-cyclohexylpropanoic acid** can be achieved through various synthetic routes. A common and effective method is a one-pot reaction involving the condensation of cyclohexanecarboxaldehyde, malonic acid, and an ammonia source, analogous to the synthesis of other 3-amino-3-arylpropanoic acids.[3][4] Enantioselective syntheses are crucial for pharmacological studies and can be accomplished using chiral auxiliaries or catalysts.

General Protocol for Racemic Synthesis (One-Pot Condensation)

This protocol is adapted from the synthesis of 3-amino-3-arylpropanoic acids.

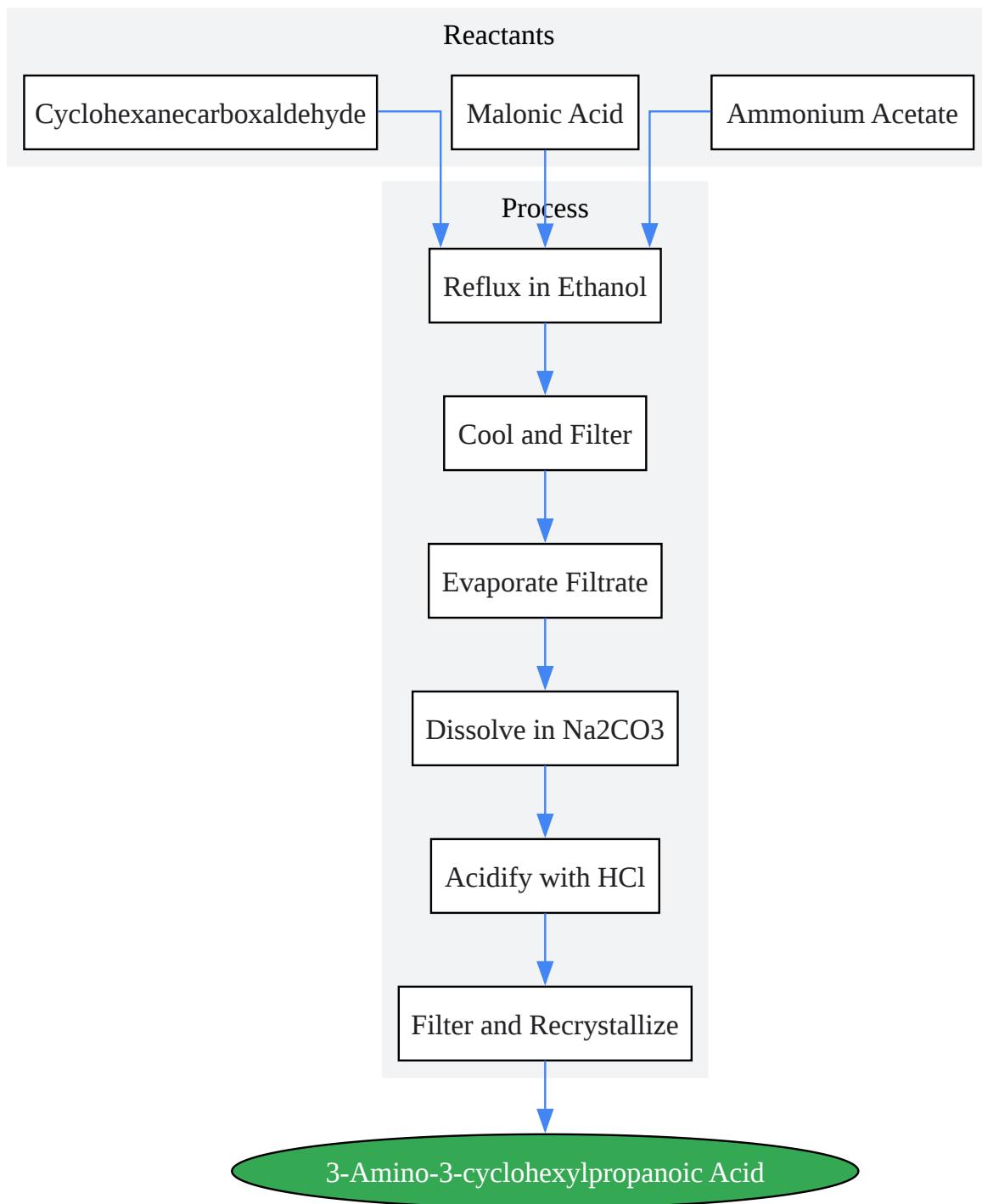
Materials:

- Cyclohexanecarboxaldehyde
- Malonic acid
- Ammonium acetate
- Ethanol
- Sodium carbonate (Na_2CO_3)
- Hydrochloric acid (HCl)

Procedure:

- A mixture of cyclohexanecarboxaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.3 eq) in ethanol is refluxed for 6-16 hours.[\[4\]](#)
- The reaction mixture is cooled to room temperature, and any precipitated cinnamic acid byproduct is removed by filtration.
- The filtrate is evaporated to yield a solid, which is then collected and dissolved in a warm sodium carbonate solution.
- The solution is washed with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities.
- The aqueous layer is acidified with concentrated HCl to a pH of approximately 7, leading to the precipitation of the crude **3-Amino-3-cyclohexylpropanoic acid**.
- The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Diagram 1: General Workflow for Racemic Synthesis

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Caption: Workflow for the one-pot synthesis of **3-Amino-3-cyclohexylpropanoic acid**.

Enantioselective Synthesis Strategy

For the synthesis of enantiomerically pure forms, methods such as asymmetric hydrogenation of a prochiral dehydroamino acid precursor or biocatalytic reductive amination of a keto acid can be employed. An enantioselective synthesis of a related compound, (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, has been described starting from an enantiomerically enriched diol prepared via Sharpless asymmetric dihydroxylation.^[5] This highlights a viable strategy for controlling stereochemistry.

Spectroscopic Data

Detailed experimental spectroscopic data for **3-Amino-3-cyclohexylpropanoic acid** is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure.

- ¹H NMR: Expected signals would include a multiplet for the cyclohexyl protons, a signal for the proton on the β -carbon, and signals for the protons on the α -carbon. The chemical shifts would be influenced by the neighboring amino and carboxylic acid groups.
- ¹³C NMR: The spectrum would show distinct signals for the carbons of the cyclohexyl ring, the α - and β -carbons, and the carbonyl carbon of the carboxylic acid.
- IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, and C=O stretching of the carbonyl group.
- Mass Spectrometry: The mass spectrum of the methyl ester of the related 3-cyclohexylpropionic acid has been reported, which can provide insights into the fragmentation patterns.^{[6][7]}

Biological Activity and Signaling Pathways

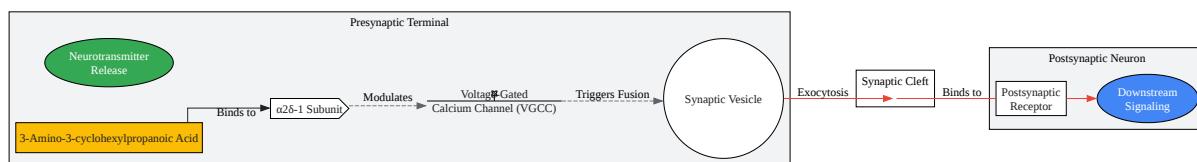
While specific biological targets for **3-Amino-3-cyclohexylpropanoic acid** are not extensively documented, its structural similarity to gabapentinoids suggests potential interactions with voltage-gated calcium channels. Gabapentinoids, such as gabapentin and pregabalin, are known to exert their effects by binding to the $\alpha 2\delta-1$ auxiliary subunit of these channels.^[8] This interaction is thought to modulate neurotransmitter release.

The incorporation of unnatural amino acids like **3-Amino-3-cyclohexylpropanoic acid** into peptides can enhance their therapeutic properties by increasing stability against enzymatic degradation, improving membrane permeability, and constraining the peptide backbone into a bioactive conformation.[9]

Putative Signaling Pathway: Modulation of Voltage-Gated Calcium Channels

Based on the mechanism of action of structurally similar gabapentinoids, a plausible signaling pathway for **3-Amino-3-cyclohexylpropanoic acid** involves the modulation of presynaptic voltage-gated calcium channels.

Diagram 2: Putative Mechanism of Action via $\alpha 2\delta$ -1 Subunit of Voltage-Gated Calcium Channels



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Caption: Putative modulation of neurotransmitter release by targeting the $\alpha 2\delta$ -1 subunit of VGCCs.

Applications in Drug Development

The unique properties of **3-Amino-3-cyclohexylpropanoic acid** make it an attractive building block for drug discovery and development.

- Peptidomimetics: Its incorporation into peptides can lead to analogues with improved pharmacokinetic profiles, such as enhanced stability and bioavailability.[9]
- Constrained Analogues: The cyclohexyl group can induce specific secondary structures in peptides, which can be beneficial for receptor binding and selectivity.
- Neurological Disorders: Given its structural similarity to gabapentinoids, derivatives of **3-Amino-3-cyclohexylpropanoic acid** could be explored for their potential in treating epilepsy, neuropathic pain, and other neurological conditions.

Conclusion

3-Amino-3-cyclohexylpropanoic acid is a versatile, non-proteinogenic amino acid with significant potential in the field of medicinal chemistry. Its distinct structural features offer opportunities to modulate the properties of peptides and design novel small molecule therapeutics. Further research into its specific biological targets and the development of efficient, stereoselective synthetic methods will be crucial for fully realizing its therapeutic potential.

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